molecular formula C23H18ClN3O4S2 B13926732 2-(4-chlorophenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide

2-(4-chlorophenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide

Cat. No.: B13926732
M. Wt: 500.0 g/mol
InChI Key: JZJZQRRGJUSSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thiazolecarboxamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiazole ring . The intermediate product is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-Thiazolecarboxamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The sulfonyl and phenoxy groups also contribute to its biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Thiazolecarboxamide, 2-[[(4-chlorophenyl)sulfonyl]amino]-4-methyl-N-(4-phenoxyphenyl)- apart from these similar compounds is its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C23H18ClN3O4S2

Molecular Weight

500.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-4-methyl-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H18ClN3O4S2/c1-15-21(32-23(25-15)27-33(29,30)20-13-7-16(24)8-14-20)22(28)26-17-9-11-19(12-10-17)31-18-5-3-2-4-6-18/h2-14H,1H3,(H,25,27)(H,26,28)

InChI Key

JZJZQRRGJUSSPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.